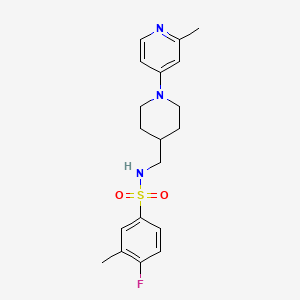

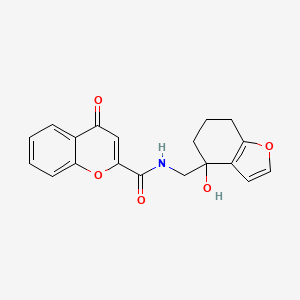

4-fluoro-3-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

HIV-1 Infection Prevention

- Cheng De-ju (2015) discussed the synthesis and characterization of methylbenzenesulfonamide CCR5 antagonists, highlighting their potential as targeting preparations in preventing human HIV-1 infection (Cheng De-ju, 2015).

Corrosion Inhibition

- Kaya et al. (2016) studied the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. The findings suggest these derivatives, including those similar to the compound , could serve as effective corrosion inhibitors (Kaya et al., 2016).

Membrane-bound Phospholipase A2 Inhibition

- Oinuma et al. (1991) synthesized a series of benzenesulfonamides and evaluated them as membrane-bound phospholipase A2 inhibitors. They found that certain derivatives, related to the compound , showed significant potency (Oinuma et al., 1991).

Solvent Effect on Sulfapyridine

- Pratt et al. (2011) investigated the crystal structures of sulfapyridine solvates, including one with a piperidine derivative, which could provide insights into the effects of different solvents on similar compounds (Pratt et al., 2011).

5-HT2 Antagonist Activity

- Watanabe et al. (1993) described the synthesis of piperidines with 5-HT2 antagonist activity, indicating potential applications in neurological or psychological disorders (Watanabe et al., 1993).

Pharmacokinetics of Anaplastic Lymphoma Kinase Inhibitors

- Teffera et al. (2013) examined the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which included compounds structurally similar to the one (Teffera et al., 2013).

Antimicrobial Activity of Piperidine Derivatives

- Desai et al. (2016) synthesized and assessed the antimicrobial activity of novel piperidine derivatives, offering insights into their potential use in combating microbial infections (Desai et al., 2016).

5-HT₇ Receptor Antagonists

- Zajdel et al. (2012) focused on the design and synthesis of arylsulfonamide/amide derivatives of piperidines as potent 5-HT₇ receptor antagonists, highlighting their potential in treating various central nervous system disorders (Zajdel et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

4-fluoro-3-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O2S/c1-14-11-18(3-4-19(14)20)26(24,25)22-13-16-6-9-23(10-7-16)17-5-8-21-15(2)12-17/h3-5,8,11-12,16,22H,6-7,9-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITHHWUUVKNKLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2817470.png)

![N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide](/img/structure/B2817474.png)

![2-[(2,5-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2817475.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2817476.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2817479.png)

![4-{1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2817487.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2817489.png)